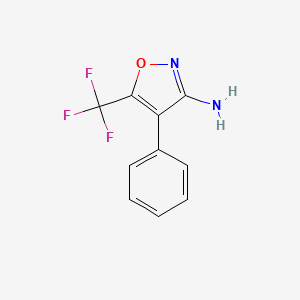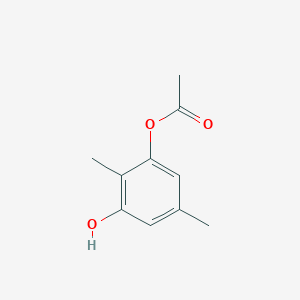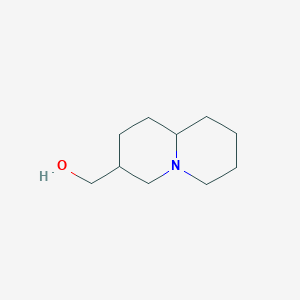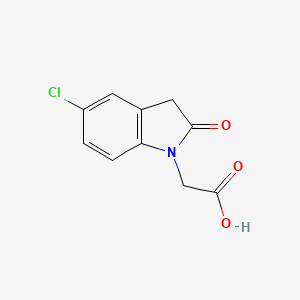![molecular formula C35H40ClN5O6 B8556486 tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate](/img/structure/B8556486.png)
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate
描述
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, azetidine, and cyclopropyl groups, making it a subject of interest for researchers.
准备方法
The synthesis of tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the azetidine ring: This step typically involves cyclization reactions using azetidine precursors.
Attachment of the pyridine and cyclopropyl groups: These groups are introduced through nucleophilic substitution reactions.
Final coupling and protection: The final step involves coupling the intermediate compounds and protecting the functional groups using tert-butyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
科学研究应用
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar piperazine structure but with a bromophenyl group instead of the complex azetidine and pyridine groups.
Tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)-1-piperazinecarboxylate: This compound also contains a piperazine ring but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C35H40ClN5O6 |
|---|---|
分子量 |
662.2 g/mol |
IUPAC 名称 |
tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C35H40ClN5O6/c1-34(2,3)47-33(44)40-16-14-39(15-17-40)26-6-5-7-27(19-26)46-28-21-41(22-28)30-29(18-25(36)20-37-30)31(42)38-35(12-13-35)24-10-8-23(9-11-24)32(43)45-4/h5-11,18-20,28H,12-17,21-22H2,1-4H3,(H,38,42) |
InChI 键 |
SQIQALZOTGHMQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC3CN(C3)C4=C(C=C(C=N4)Cl)C(=O)NC5(CC5)C6=CC=C(C=C6)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-6-(1-hydroxyallyl)benzo[1,4]dioxine](/img/structure/B8556426.png)

![4-benzyl-7-bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8556442.png)








![Benzamide,5-chloro-2-hydroxy-n-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8556504.png)
